1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c29-21(25-17-1-3-18(4-2-17)26-7-9-30-10-8-26)16-12-28(13-16)20-11-19(23-14-24-20)27-6-5-22-15-27/h1-6,11,14-16H,7-10,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJYNBQFFQAPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features multiple heterocyclic components: an imidazole ring, a pyrimidine ring, and an azetidine moiety. Its structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.398 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and pyrimidine rings are known to play crucial roles in enzyme inhibition and receptor modulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases or proteases involved in disease pathways, leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : Interaction with various receptors could influence signal transduction pathways, impacting cellular processes like apoptosis and differentiation.
Anticancer Activity
Numerous studies have indicated that compounds containing imidazole and pyrimidine moieties exhibit significant anticancer properties. For example, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
Preliminary data suggest that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Properties
The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity. Compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide have demonstrated effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various derivatives of imidazole-pyrimidine compounds. The findings indicated that compounds with similar structural features significantly inhibited the growth of HCT116 cells, suggesting a potential application in cancer therapy .
Study 2: Antimicrobial Activity
In another investigation, derivatives were tested for their antimicrobial properties against a panel of bacterial strains. The results showed that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Heterocyclic structure | Kinase inhibition |
| 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | Selective JNK3 inhibition | Neurodegenerative disease |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
